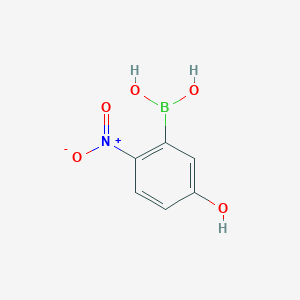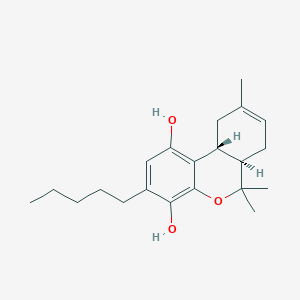
(-)-11-Hydroxy-| currency8-tetrahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-11-Hydroxy-Δ8-tetrahydrocannabinol: is a psychoactive compound derived from the cannabis plant. It is a metabolite of Δ8-tetrahydrocannabinol (Δ8-THC), which is an isomer of the more well-known Δ9-tetrahydrocannabinol (Δ9-THC). This compound has garnered attention due to its unique properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol typically involves the conversion of cannabidiol (CBD) into Δ8-THC through a chemical process known as isomerization. This process involves the rearrangement of atoms within the CBD molecule to yield Δ8-THC. Isomerization can occur through various methods, including acidic or basic conditions, heat, or catalytic reactions .
Industrial Production Methods: Industrial production of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol often involves large-scale isomerization of CBD extracted from hemp. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol. These derivatives are studied for their unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is used as a reference standard for analytical methods, including chromatography and mass spectrometry. It helps in the identification and quantification of cannabinoids in various samples .
Biology: Biologically, this compound is studied for its interaction with the endocannabinoid system. It serves as a tool to understand the physiological and pharmacological effects of cannabinoids on the human body .
Medicine: In medicine, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is investigated for its potential therapeutic applications. It has shown promise in managing conditions such as nausea, pain, anxiety, and neurodegenerative diseases .
Industry: Industrially, this compound is used in the formulation of pharmaceutical products. Its stability and unique properties make it suitable for various applications, including transdermal patches and oral formulations .
Wirkmechanismus
Molecular Targets and Pathways: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol primarily interacts with the endocannabinoid system, specifically the CB1 and CB2 receptors. It exhibits a lower affinity for these receptors compared to Δ9-THC, leading to milder psychoactive effects. The compound’s mechanism of action involves modulation of neurotransmitter release, resulting in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Δ8-Tetrahydrocannabinol (Δ8-THC): An isomer of Δ9-THC with similar but milder psychoactive effects.
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known psychoactive compound in cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is unique due to its distinct chemical structure and pharmacological profile. It offers therapeutic benefits with reduced psychoactivity compared to Δ9-THC, making it a valuable compound for medical research and applications .
Eigenschaften
Molekularformel |
C21H30O3 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9,12,15-16,22-23H,5-8,10-11H2,1-4H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
VUACIIASMNRNBB-HZPDHXFCSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1O)(C)C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1O)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


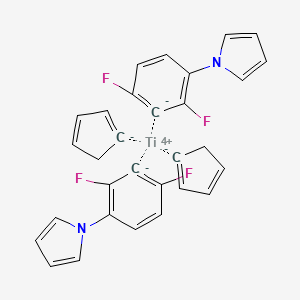
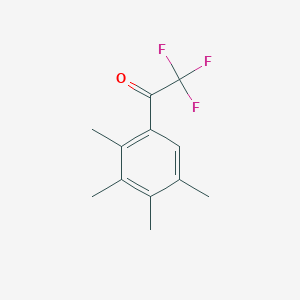
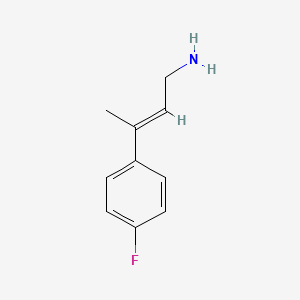
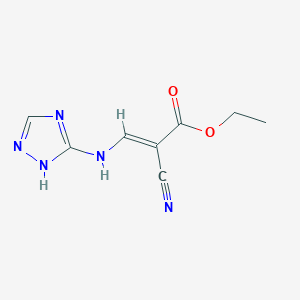
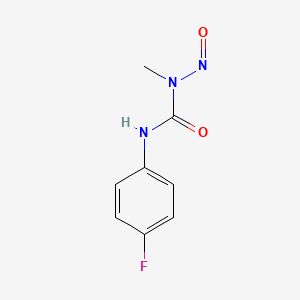
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
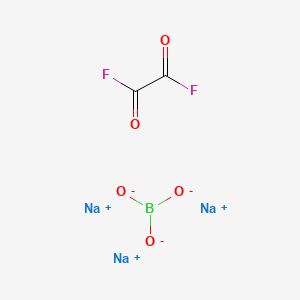

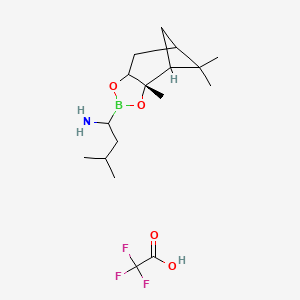
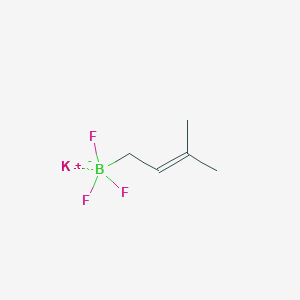
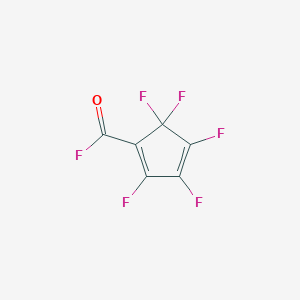
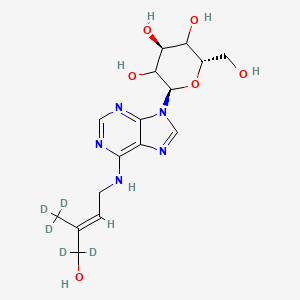
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
